Fosthiazate

Übersicht

Beschreibung

Fosthiazate is an organophosphate nematicide widely used to control root-knot nematodes (Meloidogyne spp.), cyst nematodes (Heterodera spp., Globodera spp.), and other soil-borne pests in crops like tomatoes, potatoes, and tobacco . It exhibits systemic activity by inhibiting acetylcholinesterase (AChE), disrupting nematode nervous systems . Key properties include:

- Chirality: this compound has four stereoisomers, with (1S,3R) and (1S,3S) configurations showing 100-fold higher bioactivity and 10-fold greater toxicity to non-target organisms (e.g., honeybees) than the other isomers .

- Environmental Persistence: Half-lives range from 4.8–5.7 days in tomatoes, influenced by soil pH, organic matter, and microbial activity . Enhanced biodegradation occurs in soils with prior this compound exposure .

- Safety Profile: Residues in tomatoes at 21 days post-application (0.032–0.046 mg/kg) are below China’s maximum residue limit (MRL), with acceptable dietary risk .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fosthiazate is synthesized through a multi-step chemical process. The key steps involve the reaction of sec-butylamine with phosphorus trichloride to form sec-butylphosphonothioic dichloride. This intermediate is then reacted with 2-oxo-1,3-thiazolidine to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fosthiazate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can occur with this compound, where nucleophiles replace the leaving groups in the molecule.

Major Products Formed:

Hydrolysis Products: Phosphoric acid derivatives and thiazolidine.

Oxidation Products: Sulfoxides and sulfones.

Substitution Products: Various substituted phosphonothioates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Fosthiazate functions by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in pests. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of nematodes. The compound has a complex structure with two asymmetrically substituted centers, leading to multiple stereoisomers that may influence its efficacy and safety profiles .

Agricultural Applications

This compound is primarily utilized in agricultural settings for controlling nematode populations. Below are some key applications:

- Crop Protection : Effective against root-knot nematodes, which are detrimental to various crops.

- Soil Health Improvement : By managing nematode populations, this compound contributes to healthier soil ecosystems, promoting better crop yields.

Efficacy Studies

Recent studies have demonstrated this compound's effectiveness in reducing nematode populations and improving crop health:

Case Studies

- Control of Root-Knot Disease : A study involving Cucumis melo demonstrated that this compound significantly lowered the root-knot index from 22.06 ± 0.71 (control) to 9.26 ± 1.28 (treatment), indicating a robust control over root-knot disease with a notable impact on the rhizosphere microbiome .

- Nematicidal Activity Against Soybean Cyst Nematode : Research indicated that this compound effectively increased J2 mortality rates significantly, showcasing its potential as a strong nematicide .

- Long-Term Efficacy Assessment : In another study, the efficacy of this compound diminished over time but remained significant, highlighting the necessity for strategic application timing .

Regulatory Status and Safety

This compound is currently under patent protection and has been evaluated for safety by various regulatory bodies, including the FAO and EPA. It is classified as having no genotoxic potential based on multiple studies conducted under Good Laboratory Practice guidelines .

Wirkmechanismus

Fosthiazate exerts its nematicidal effects by inhibiting acetylcholinesterase, an enzyme essential for nerve function in nematodes . This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and eventual death of the nematodes . The molecular targets include the acetylcholinesterase enzyme and associated neural pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Nematicides

Fosthiazate vs. Abamectin and Tioxazafen

- Efficacy :

- Against Ditylenchus dipsaci, chalcone derivatives (A13, A14) achieved 100% mortality at 10 μg/mL, outperforming this compound (33.3%) and abamectin (33.6%) .

- Compound f1 (1,2,4-oxadiazole derivative) showed an LC50 of 19.0 μg/mL against Aphelenchoides besseyi, surpassing this compound (LC50 >300 μg/mL) .

Table 1: Nematicidal Activity (LC50) Against Key Species

This compound vs. Fenamiphos and 1,3-Dichloropropene (1,3-D)

- Field Efficacy :

- Environmental Impact : Fenamiphos has higher soil persistence, increasing leaching risks, whereas this compound degrades faster in alkaline soils .

Table 2: Field Performance in Nematode Management

This compound vs. Aldicarb

- Toxicity : Aldicarb is highly toxic to mammals (EPA Toxicity Category I), while this compound’s stereoselective toxicity allows for safer stereoisomer formulations .

- Resistance : Mutations in AChE (ace2 gene) reduce this compound sensitivity in M. incognita, a resistance mechanism also observed in aldicarb-resistant nematodes .

Key Differentiators of this compound

Stereoselectivity: Enables formulation optimization to enhance efficacy and reduce non-target toxicity .

Rapid Degradation : Lower environmental persistence minimizes soil residue accumulation .

Broad-Spectrum Activity: Effective against root-knot, cyst, and lesion nematodes across crops .

Limitations and Challenges

- Enhanced Biodegradation: Repeated use in monoculture soils accelerates this compound degradation, reducing efficacy .

- Variable Performance : Efficacy fluctuates with soil pH and organic matter; less effective in alkaline soils .

- Resistance Risks: Target-site mutations in AChE necessitate rotation with non-organophosphate nematicides .

Biologische Aktivität

Fosthiazate is an organothiophosphate compound recognized for its nematicidal properties, particularly against root-knot nematodes such as Meloidogyne spp. and Heterodera glycines. This article explores the biological activity of this compound, highlighting its efficacy in controlling nematodes, its impact on plant health, and the associated metabolic changes in treated plants.

This compound acts primarily by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission in nematodes. This inhibition leads to neurotoxicity, resulting in paralysis and eventual death of the nematodes. The compound's effectiveness varies with concentration and exposure duration, making it a potent agent in agricultural pest management.

Efficacy Against Nematodes

Several studies have documented the efficacy of this compound against various nematode species:

-

Root-Knot Nematodes :

- A study involving Cucumis melo var. saccharinus demonstrated that this compound significantly reduced the root-knot index from 22.06 ± 0.71 in untreated controls to 9.26 ± 1.28 in treated plants, achieving a control effect of 57.85% after 31 days .

- The efficacy decreased to 31.87% after the second application, indicating a need for repeated treatments for sustained effectiveness .

-

Soybean Cyst Nematode :

- In experiments with Heterodera glycines, this compound exhibited a mortality rate of up to 86.35% for second-stage juveniles (J2) at a concentration of 13.62 mg/l after 12 hours .

- The treatment also resulted in a significant reduction in egg hatching rates, further demonstrating its nematicidal activity .

Case Study 1: Efficacy in Banana Cultivation

A field trial conducted in Martinique evaluated this compound (Nemathorin® 10G) against Cosmopolites sordidus, showing comparable effectiveness to fipronil and increasing banana yields by up to 35% compared to untreated plots .

Case Study 2: Impact on Rhizosphere Microbiome

Research involving metagenomic and metabolomic profiling revealed that this compound application altered the rhizosphere microbiome significantly, with specific metabolites being up-regulated or down-regulated depending on treatment . This indicates that this compound not only controls nematodes but also influences plant-microbe interactions.

Toxicological Profile

This compound has been assessed for its toxicological effects on non-target organisms, particularly mammals:

- Neurotoxicity : Studies indicate that this compound can impair cholinesterase activity in rats, leading to neurological symptoms such as ataxia and impaired grip strength . The no-observed-adverse-effect level (NOAEL) was determined to be 0.05 mg/kg/day based on acute neurotoxicity studies .

- Metabolism : this compound is rapidly absorbed and metabolized, with significant excretion occurring through urine within 24 hours post-exposure .

Summary of Biological Activity

Q & A

Q. (Basic) What analytical methods are recommended for detecting Fosthiazate residues in plant matrices?

Methodological Answer :

- Sample Preparation : Use accelerated solvent extraction (ASE) or QuEChERS for homogenization, followed by cleanup with dispersive solid-phase extraction (d-SPE) to remove pigments and organic acids .

- Detection : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters: precursor ion m/z 284.0 → product ions m/z 104.0 and 228.0 (collision energy: 20–25 eV) .

- Validation : Ensure recovery rates of 83–94% with relative standard deviations (RSD) <7.5% across spiked concentrations (0.03–0.6 mg/kg). Linearity should be verified with R² ≥0.99 .

Q. (Basic) How do physicochemical properties of this compound influence its experimental design in plant uptake studies?

Methodological Answer :

- Water Solubility : this compound’s moderate solubility (20–30 mg/L) necessitates hydroponic systems with controlled pH (6.0–7.0) to prevent precipitation during uptake experiments .

- Metabolic Dependence : Use metabolic inhibitors like 2,4-dinitrophenol (DNP) to differentiate passive vs. active uptake. For example, DNP reduces initial uptake rates by ~3x in tomato roots, indicating energy-dependent transport .

Q. (Advanced) How should researchers model this compound uptake kinetics in plants when data contradicts single-phase assumptions?

Methodological Answer :

- Dual-Phase Kinetic Analysis : Split uptake data into two phases (e.g., 0–2 h and 2–24 h) using Michaelis-Menten kinetics. Calculate Vmax (maximum uptake rate) and B (saturation constant) for each phase .

- Statistical Validation : Compare goodness-of-fit (R²) for single vs. dual-phase models. Dual-phase models typically yield R² >0.98, resolving discrepancies in early vs. late uptake trends .

Q. (Advanced) How can contradictory dissipation half-life data for this compound in different crops be reconciled?

Methodological Answer :

- Context-Specific Factors :

- Crop Type : Half-lives vary between tomatoes (4.8–5.4 days) and cherry tomatoes (5.2–5.7 days) due to differences in cuticle thickness and metabolic activity .

- Soil Interactions : In sugarcane, biphasic dissipation (initial increase, then decrease) is linked to soil organic matter binding and microbial degradation dynamics (half-life: 8.6–9.6 days) .

- Model Selection : Use first-order kinetics for homogeneous matrices (e.g., tomato fruit) and biphasic models for soil-plant systems .

Q. (Advanced) What methodologies address the challenge of quantifying this compound translocation in plants with metabolic inhibitors?

Methodological Answer :

- Radiolabeling Techniques : Use ¹⁴C-labeled this compound to track apoplastic vs. symplastic movement. Autoradiography reveals accumulation at root-shoot junctions and leaf margins under transpirational pull .

- Inhibitor Studies :

Q. (Basic) What validation criteria are critical for dietary risk assessment of this compound residues?

Methodological Answer :

- Terminal Residue Limits : Ensure residues are below maximum residue limits (MRLs; e.g., China’s 0.02 mg/kg for tomatoes) after a 21-day pre-harvest interval (PHI) .

- Risk Quotient (RQ) Calculation :

- Chronic Exposure : Compare estimated daily intake (EDI) with acceptable daily intake (ADI). For tomatoes, EDI/ADI ratios <1 indicate acceptable risk .

- Acute Exposure : Use hazard quotient (HQ) = maximum residue / acute reference dose (ARfD). HQ >1 (e.g., 2.25 in sugarcane) necessitates PHI adjustments .

Q. (Advanced) How do multi-matrix analytical challenges (e.g., soil vs. fruit) impact this compound residue studies?

Methodological Answer :

- Matrix-Specific Extraction :

- Cross-Validation : Compare residue decay curves in soil-plant systems to identify translocation vs. degradation contributions .

Q. (Basic) What statistical approaches are recommended for analyzing this compound residue variability across geographical regions?

Methodological Answer :

Eigenschaften

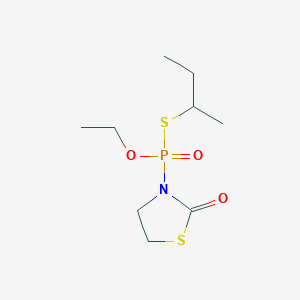

IUPAC Name |

3-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO3PS2/c1-4-8(3)16-14(12,13-5-2)10-6-7-15-9(10)11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFVKSUJRWYZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(N1CCSC1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034930 | |

| Record name | Fosthiazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In n-hexane 15.14 g/L at 20 °C; miscible with xylene, N-methylpyrrolidone and isopropyl alcohol, In water, 9.85X10+3 mg/L at 20 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.234 at 20 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.20X10-6 mm Hg at 25 °C | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil, Clear, colorless liquid | |

CAS No. |

98886-44-3 | |

| Record name | Fosthiazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98886-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosthiazate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098886443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosthiazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonothioic acid, P-(2-oxo-3-thiazolidinyl)-, O-ethyl S-(1-methylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSTHIAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96QJ4O095U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fosthiazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7961 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.